molecular formula C11H13BrS B8028956 1-Bromo-3-(cyclopentylthio)benzene

1-Bromo-3-(cyclopentylthio)benzene

Cat. No.: B8028956
M. Wt: 257.19 g/mol
InChI Key: KFQHNTZNSOTOIM-UHFFFAOYSA-N
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Description

1-Bromo-3-(cyclopentylthio)benzene (CAS: 248269-97-8) is a brominated aromatic compound featuring a cyclopentylthio (-S-cyclopentyl) substituent at the meta position relative to the bromine atom. Its molecular formula is C₁₁H₁₃BrS, with a molar mass of 257.19 g/mol. Predicted physical properties include a density of 1.41 g/cm³ and a boiling point of 320.6°C . The cyclopentylthio group contributes to its steric bulk and moderate polarity, distinguishing it from other benzene derivatives with sulfonyl, alkoxy, or halogen-based substituents. This compound is of interest in organic synthesis and medicinal chemistry, particularly in the development of inhibitors and catalysts, though specific applications remain less documented in publicly available literature.

Properties

IUPAC Name

1-bromo-3-cyclopentylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrS/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQHNTZNSOTOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(cyclopentylthio)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(cyclopentylthio)benzene. The bromination reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) to facilitate the electrophilic aromatic substitution reaction .

Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 3-(cyclopentylthio)benzene is reacted with a brominating agent in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reaction conditions. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(cyclopentylthio)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Bromo-3-(cyclopentylthio)benzene involves its interaction with various molecular targets and pathways. The bromine atom and the cyclopentylthio group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Sulfonyl groups (e.g., -SO₂CF₃) enhance polarity and hydrogen-bonding capacity compared to thioethers (-S-cyclopentyl), influencing solubility and biological activity .

Physical and Chemical Properties

Boiling Points and Density

  • 1-Bromo-3-(cyclopentylthio)benzene : Boiling point = 320.6°C; Density = 1.41 g/cm³ .
  • 1-Bromo-3-(trifluoromethylsulfonyl)benzene : Higher polarity suggests a higher boiling point than cyclopentylthio analogs, though experimental data is unavailable .
  • 1-Bromo-3-(benzyloxy)benzene : Lower density (~1.3–1.4 g/cm³) inferred from similar alkoxy-substituted benzenes .

Reactivity

  • Thioethers vs. Sulfonyl Groups : The cyclopentylthio group in the target compound is susceptible to oxidation, forming sulfoxides or sulfones, whereas pre-existing sulfonyl derivatives (e.g., -SO₂CF₃) are chemically stable under oxidative conditions .
  • Nucleophilic Substitution : Bromine at the meta position is less reactive toward SNAr (nucleophilic aromatic substitution) compared to para-substituted analogs, as seen in synthesis attempts of zirconacyclopentadienes .

Biological Activity

1-Bromo-3-(cyclopentylthio)benzene is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. Its structure features a bromine atom and a cyclopentylthio group attached to a benzene ring, which influences its reactivity and biological interactions.

  • Molecular Formula : C10H11BrS
  • CAS Number : 2051-99-2
  • Molecular Weight : 241.16 g/mol

Synthesis

The synthesis of this compound typically involves the bromination of 3-(cyclopentylthio)benzene using bromine in the presence of a catalyst. This reaction can be optimized through various conditions to enhance yield and purity.

The biological activity of this compound may be attributed to its ability to interact with specific biomolecular targets, including enzymes and receptors. The presence of the bromine atom can enhance electrophilicity, allowing for nucleophilic attacks by biological molecules.

Case Studies

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of brominated benzene compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Anticancer Properties : Some studies have explored the anticancer effects of thioether-containing compounds. For example, thioether derivatives have been reported to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
1-Bromo-2-(cyclopentylthio)benzeneC10H11BrSModerate antimicrobial activity
1-Bromo-4-(cyclopentylthio)benzeneC10H11BrSAnticancer properties noted
1-Bromo-3-thiophenolC6H5BrSAntioxidant activity

Pharmacological Studies

Recent pharmacological studies have focused on the potential of this compound as a lead compound for drug development. In vitro studies have demonstrated its ability to inhibit specific enzymes linked to disease pathways, positioning it as a candidate for further investigation in therapeutic applications.

Toxicological Assessment

Toxicity studies are crucial for understanding the safety profile of this compound. Preliminary assessments indicate low acute toxicity levels; however, chronic exposure studies are necessary to evaluate long-term effects on human health and the environment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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